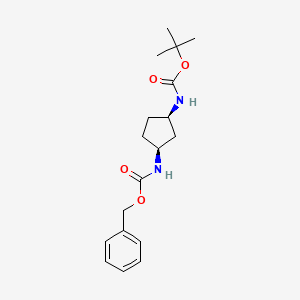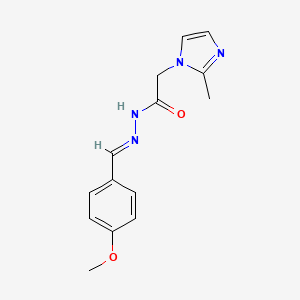
1-Hydroxy-2,7-naphthyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-2,7-naphthyridine-3-carboxylic acid is a derivative of naphthyridine . Naphthyridines are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . These heterocycles present significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which are closely related to 1-Hydroxy-2,7-naphthyridine-3-carboxylic acid, has been covered in various studies . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Chemical Reactions Analysis
The chemical reactions of 1,5-naphthyridine derivatives, which are closely related to 1-Hydroxy-2,7-naphthyridine-3-carboxylic acid, involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical And Chemical Properties Analysis
1-Hydroxy-2,7-naphthyridine-3-carboxylic acid is a powder with a molecular weight of 190.16 .科学的研究の応用
Spectroscopic Properties and Synthesis
1-Hydroxy-2,7-naphthyridine-3-carboxylic acid and its derivatives are subject to extensive research in the field of chemistry, particularly focusing on their synthesis and spectroscopic properties. Studies reveal the synthesis of various derivatives from pyridinedicarboxylic acid derivatives, highlighting their potential pharmacological activities. Spectroscopic data, including IR, NMR, and MS, support the enol–lactam structure of these compounds in various states, offering insights into their chemical behaviors (Perillo, Kremenchuzky, & Blanco, 2009).
Luminescent Europium(III) Complexes
Research also delves into the development of luminescent and water-soluble Europium(III) complexes using derivatives of 1-hydroxy-2,7-naphthyridine-3-carboxylic acid. These complexes demonstrate strong luminescence in aqueous solutions and unique UV-light stability, making them potential candidates for applications in bioimaging and as pH probes (Wei et al., 2016).
Antitumor Screening
Several derivatives of 2,7-naphthyridine-3-carboxylic acid have been synthesized and screened for their antitumor activities. Some of these derivatives exhibited promising results against various human tumor cell lines, indicating their potential in cancer treatment research (Wójcicka, Wagner, Dryś, & Nawrocka, 2013).
Supramolecular Organic Salts
Studies also include the formation of binary supramolecular organic salts constructed from 2-aminoheterocyclic compounds and carboxylic acid derivatives. These salts are characterized by X-ray diffraction analysis, IR, and elemental analysis, providing insights into their structural features (Jin, Zhang, Liu, Wang, He, Shi, & Lin, 2011).
Solvatochromism Studies
The solvatochromism in derivatives of naphthyridines, including those structurally related to 1-hydroxy-2,7-naphthyridine-3-carboxylic acid, has been explored in various solvents. These studies contribute to understanding the interaction of naphthyridine derivatives with solvents and their relative stability (Santo et al., 2003).
Safety and Hazards
作用機序
Target of Action
Naphthyridine derivatives have been reported to interact with various biological targets, such as topoisomerase ii .
Mode of Action
It’s known that naphthyridine derivatives can form hydrogen bonds with their targets, leading to changes in the target’s function .
Biochemical Pathways
Naphthyridine derivatives are known to exhibit a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Some naphthyridine derivatives have shown anticancer properties, suggesting potential cellular effects .
特性
IUPAC Name |
1-oxo-2H-2,7-naphthyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-6-4-10-2-1-5(6)3-7(11-8)9(13)14/h1-4H,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQCQABLMKKNAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(NC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-isobutyl-3,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2360157.png)


![(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2360161.png)


![6-Allyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360165.png)

![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2360167.png)
![2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2360169.png)

![1,6-Diazaspiro[3.5]nonan-2-one](/img/structure/B2360174.png)
![3-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2360176.png)
![6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2360178.png)